8-(3-Methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one
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Overview
Description
8-(3-Methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[321]octan-3-one is a complex organic compound featuring a bicyclic structure with a thiadiazole ring
Mechanism of Action
Target of Action
The primary target of 8-(3-Methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one, also known as Fezolinetant , is the Neurokinin 3 Receptor (NK3R) . NK3R is a G-protein coupled receptor that binds neurokinin B, a member of the tachykinin family of neuropeptides . This receptor plays a crucial role in various physiological processes, including pain perception, cardiovascular homeostasis, and endocrine regulation .
Mode of Action
Fezolinetant acts as an inhibitor of the Neurokinin 3 Receptor . By binding to this receptor, it prevents the interaction between the receptor and its natural ligand, neurokinin B . This inhibition disrupts the downstream signaling pathways triggered by the activation of the NK3R .
Biochemical Pathways
The inhibition of NK3R by Fezolinetant affects several biochemical pathways. The most notable is the neurokinin pathway , which is involved in transmitting pain signals and regulating various physiological processes . By inhibiting NK3R, Fezolinetant can modulate these processes, potentially leading to therapeutic effects .
Pharmacokinetics
It is known that the compound has a predicted boiling point of 6230±650 °C and a density of 156±01 g/cm3 . It is soluble in DMSO, which suggests it may have good bioavailability
Result of Action
The molecular and cellular effects of Fezolinetant’s action are primarily related to its inhibitory effect on NK3R. By preventing the activation of this receptor, Fezolinetant can modulate the physiological processes regulated by the neurokinin pathway . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Fezolinetant. For instance, the compound should be stored at -20°C to maintain its stability . Furthermore, the physiological environment in which Fezolinetant acts, such as the presence of other molecules or variations in pH, could potentially affect its binding to NK3R and its subsequent effects . More research is needed to fully understand how environmental factors influence the action of Fezolinetant.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(3-Methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one typically involves multiple steps, starting with the construction of the thiadiazole ring followed by the formation of the bicyclic structure. Common synthetic routes include:
Condensation Reactions: Involving the reaction of appropriate precursors such as 3-methyl-1,2,4-thiadiazole with suitable amines.
Cyclization Reactions: To form the bicyclic structure, cyclization reactions are employed, often using strong bases or acids as catalysts.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: 8-(3-Methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one can undergo various chemical reactions, including:
Oxidation: Converting functional groups to more oxidized forms.
Reduction: Reducing specific functional groups to simpler forms.
Substitution Reactions: Replacing atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution Reactions: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 8-(3-Methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one has been studied for its potential antimicrobial and antifungal properties. It is also explored for its cytotoxic effects on cancer cells.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound is used in the production of various chemical products, including agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring but differ in their substituents and overall structure.
8-Azabicyclo[3.2.1]octan-3-one Derivatives: These compounds have similar bicyclic structures but lack the thiadiazole ring.
Uniqueness: 8-(3-Methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one is unique due to its combination of the thiadiazole ring and the bicyclic structure, which provides distinct chemical and biological properties compared to similar compounds.
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Properties
IUPAC Name |
8-(3-methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-6-11-10(15-12-6)13-7-2-3-8(13)5-9(14)4-7/h7-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSMOLMXAJTERU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2C3CCC2CC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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